2,3-Dihydro-7-iodoinden-1-one
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Description
Scientific Research Applications
Antileishmanial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to 2,3-Dihydro-7-iodoinden-1-one, have been synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : These derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Antimicrobial Agents
- Scientific Field : Organic Chemistry
- Application Summary : Two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds, (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) and (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2), were synthesized and studied for their antimicrobial properties .
- Methods of Application : The compounds TFMBD-1 and TFMBD-2 were synthesized by Claisen-Schmidt reaction .
- Results : The synthesized compounds were screened for their in-vitro antibacterial and antifungal study. Antibacterial activity was screened against two Gram-negative bacteria, E. coli and P. vulgaris, as well as against two Gram-positive bacteria, S. aureus and B. subtilis, and antifungal activity was evaluated against A. niger and C. albicans. The TFMBD-1 was revealed to be a more effective antibacterial and antifungal agent than TFMBD-2 .
Biosensing and Bioimaging
- Scientific Field : Biochemistry
- Application Summary : Indane-1,3-dione, a structure similar to 2,3-Dihydro-7-iodoinden-1-one, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Antiviral Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are structurally similar to 2,3-Dihydro-7-iodoinden-1-one, have been reported as antiviral agents .
- Methods of Application : These derivatives were prepared and tested for their antiviral efficacy .
- Results : Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Electronics and Photopolymerization
- Scientific Field : Organic Electronics
- Application Summary : Indane-1,3-dione, a structure similar to 2,3-Dihydro-7-iodoinden-1-one, is used in numerous applications ranging from electronics to photopolymerization .
Antiviral Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are structurally similar to 2,3-Dihydro-7-iodoinden-1-one, have been reported as antiviral agents .
- Methods of Application : These derivatives were prepared and tested for their antiviral efficacy .
- Results : Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
properties
IUPAC Name |
7-iodo-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVIZRKBYNZSAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464115 |
Source
|
Record name | 7-IODO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-7-iodoinden-1-one | |
CAS RN |
628732-02-5 |
Source
|
Record name | 7-IODO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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